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Compound of Interest

Compound Name: GSK3839919A

Cat. No.: B12385126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical investigational drug

GSK3839919A with current standard-of-care treatments for Human Immunodeficiency Virus

Type 1 (HIV-1) infection. The information is intended to offer an objective overview based on

available experimental data to inform research and development efforts in the field of

antiretroviral therapy.

Introduction to GSK3839919A
GSK3839919A is a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Unlike traditional

integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a site on the integrase enzyme

that is distinct from the catalytic active site. This allosteric binding induces a conformational

change in the integrase, leading to aberrant multimerization of the enzyme. This novel

mechanism of action disrupts multiple functions in the viral lifecycle, including the proper

formation of the viral core, leading to the production of immature and non-infectious virions. It

also interferes with the binding of integrase to the host protein LEDGF/p75, which is crucial for

the integration of the viral DNA into the host genome.
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Current first-line treatment regimens for HIV-1 infection, as recommended by major health

organizations such as the World Health Organization (WHO) and the Centers for Disease

Control and Prevention (CDC), typically consist of a combination of antiretroviral drugs to

suppress viral replication and prevent disease progression. A common and highly effective

regimen for treatment-naive adult patients includes one integrase strand transfer inhibitor

(INSTI) in combination with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

For the purpose of this comparison, we will focus on the following widely prescribed standard-

of-care antiretroviral agents:

Integrase Strand Transfer Inhibitors (INSTIs):

Bictegravir (BIC)

Dolutegravir (DTG)

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs):

Tenofovir Alafenamide (TAF)

Emtricitabine (FTC)

These drugs are often co-formulated into a single-tablet regimen, offering a convenient and

effective treatment option.

Comparative In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral potency of GSK3839919A against HIV-1

and compares it with the standard-of-care drugs. The data is presented as the half-maximal

effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral

replication in cell culture.
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Drug
Drug
Class

HIV-1
Strain

Cell Line
EC50
(nM)

Cytotoxic
ity (CC50
in MT-2
cells)

Referenc
e(s)

GSK38399

19A
ALLINI NLRepRluc MT-2

single-digit

nM
22.5 µM [1]

Bictegravir INSTI Various
T-cell lines,

PBMCs
1.5 - 2.4 > 20 µM [2][3]

Dolutegravi

r
INSTI

HIV-1 IIIB,

Clinical

Isolates

MT-4,

PBMCs
0.2 - 2

> 10,000

nM
[4][5]

Tenofovir

Alafenamid

e

NRTI HIV-1 IIIB MT-2 5 - 7 42 µM [1][6]

Emtricitabi

ne
NRTI HIV-1 IIIB MT-4

~4-fold

more

active than

3TC

> 100 µM [7]

Disclaimer: The EC50 values presented in this table are compiled from different studies and

may not be directly comparable due to variations in experimental conditions, such as the

specific viral strains, cell lines, and assay protocols used.

Mechanism of Action: Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of Allosteric HIV-1 Integrase

Inhibitors (ALLINIs) like GSK3839919A and the standard-of-care Integrase Strand Transfer

Inhibitors (INSTIs).
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Mechanism of Action: Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
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Caption: Mechanism of Action of GSK3839919A (ALLINI).
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Mechanism of Action: Integrase Strand Transfer Inhibitors (INSTIs)
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Caption: Mechanism of Action of Standard-of-Care INSTIs.

Experimental Protocols
This section provides an overview of the methodologies used to determine the in vitro antiviral

activity of the compared compounds.

MT-2 Cell-Based HIV-1 Antiviral Assay
This assay is a common method to evaluate the ability of a compound to inhibit HIV-1

replication in a T-cell line.

Objective: To determine the half-maximal effective concentration (EC50) of an antiviral

compound against HIV-1.
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Materials:

MT-2 human T-cell leukemia cell line.

HIV-1 laboratory-adapted strain (e.g., NL4-3, IIIB).

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics).

Test compound (e.g., GSK3839919A) at various concentrations.

96-well cell culture plates.

Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay).

Method for assessing cell viability (e.g., MTT, XTT assay) to determine cytotoxicity (CC50).

Workflow:
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Workflow for MT-2 Cell-Based Antiviral Assay
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Caption: General workflow for an MT-2 cell-based antiviral assay.

Procedure:

MT-2 cells are seeded into 96-well plates.

The test compound is serially diluted and added to the wells.

The cells are then infected with a known amount of HIV-1.

The plates are incubated for a period of 4 to 7 days to allow for viral replication.
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After incubation, the extent of viral replication is measured. This can be done by quantifying

the amount of viral p24 antigen in the culture supernatant using an ELISA, or by measuring

the activity of a reporter gene (e.g., luciferase) if a reporter virus is used.

In parallel, the cytotoxicity of the compound on MT-2 cells is determined using a cell viability

assay (e.g., MTT).

The EC50 value is calculated as the drug concentration that causes a 50% reduction in viral

replication compared to the untreated control. The CC50 value is the concentration that

reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a measure of the

drug's therapeutic window.

Integrase Strand Transfer Inhibition Assay
This biochemical assay is used to specifically measure the inhibition of the strand transfer step

of HIV-1 integrase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

the strand transfer activity of HIV-1 integrase.

Materials:

Recombinant HIV-1 integrase enzyme.

Oligonucleotide substrates mimicking the viral DNA ends.

Target DNA.

Reaction buffer.

Test compound at various concentrations.

Detection system (e.g., fluorescence-based, radioactivity-based, or ELISA-based).

Workflow:
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Workflow for Integrase Strand Transfer Assay
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Caption: General workflow for an integrase strand transfer assay.

Procedure:

Recombinant HIV-1 integrase is pre-incubated with various concentrations of the test

inhibitor.

A DNA substrate that mimics the processed viral DNA end is added to the integrase-inhibitor

mixture.

A target DNA substrate is then added to initiate the strand transfer reaction.
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The reaction is allowed to proceed for a specific time at an optimal temperature.

The reaction is stopped, and the amount of strand transfer product is quantified using a

suitable detection method.

The IC50 value is calculated as the concentration of the inhibitor that reduces the strand

transfer activity by 50% compared to the no-inhibitor control.

Conclusion
GSK3839919A represents a novel class of HIV-1 inhibitors with a distinct mechanism of action

compared to the currently approved integrase inhibitors. The available preclinical data indicates

potent in vitro antiviral activity. As an allosteric inhibitor, it has the potential to be effective

against viral strains that are resistant to active site inhibitors. However, a comprehensive

comparison with standard-of-care regimens will require further head-to-head preclinical and

clinical studies to evaluate its efficacy, safety, and resistance profile in vivo. The information

provided in this guide serves as a preliminary benchmark for researchers and drug developers

in the ongoing effort to develop new and improved therapies for HIV-1 infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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